molecular formula C18H24N2O2S B7636094 N-(1-acetylazetidin-3-yl)-2-cyclopentylsulfanyl-5-methylbenzamide

N-(1-acetylazetidin-3-yl)-2-cyclopentylsulfanyl-5-methylbenzamide

Cat. No. B7636094
M. Wt: 332.5 g/mol
InChI Key: CJNJOGAHAZXBBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-acetylazetidin-3-yl)-2-cyclopentylsulfanyl-5-methylbenzamide is a chemical compound that has been synthesized for scientific research purposes. It is a member of the benzamide family of compounds and has potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(1-acetylazetidin-3-yl)-2-cyclopentylsulfanyl-5-methylbenzamide is not fully understood. However, it is thought to act by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it may have anti-inflammatory effects by inhibiting the production of certain cytokines.
Biochemical and Physiological Effects:
N-(1-acetylazetidin-3-yl)-2-cyclopentylsulfanyl-5-methylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of certain cancer cells, as well as to have anti-inflammatory effects. Additionally, it has been investigated for its potential as an analgesic.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-acetylazetidin-3-yl)-2-cyclopentylsulfanyl-5-methylbenzamide in lab experiments is that it has potential applications in the field of medicinal chemistry. Additionally, it has been shown to have activity against certain types of cancer cells, which makes it a promising candidate for further investigation. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are a number of potential future directions for the investigation of N-(1-acetylazetidin-3-yl)-2-cyclopentylsulfanyl-5-methylbenzamide. One direction is to further investigate its potential as an anticancer agent. Additionally, it may be worthwhile to investigate its potential as an anti-inflammatory agent in more detail. Finally, further investigation is needed to fully understand the mechanism of action of this compound.

Synthesis Methods

The synthesis of N-(1-acetylazetidin-3-yl)-2-cyclopentylsulfanyl-5-methylbenzamide involves a multi-step process that begins with the reaction of 3-amino-1-propanol with acetic anhydride to form N-acetyl-3-aminopropanol. This intermediate is then reacted with 2-cyclopentylsulfanyl-5-methylbenzoic acid to form the desired product.

Scientific Research Applications

N-(1-acetylazetidin-3-yl)-2-cyclopentylsulfanyl-5-methylbenzamide has potential applications in the field of medicinal chemistry. It has been shown to have activity against certain types of cancer cells and may have potential as an anticancer agent. Additionally, it has been investigated for its potential as an anti-inflammatory agent.

properties

IUPAC Name

N-(1-acetylazetidin-3-yl)-2-cyclopentylsulfanyl-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-12-7-8-17(23-15-5-3-4-6-15)16(9-12)18(22)19-14-10-20(11-14)13(2)21/h7-9,14-15H,3-6,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNJOGAHAZXBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2CCCC2)C(=O)NC3CN(C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetylazetidin-3-yl)-2-cyclopentylsulfanyl-5-methylbenzamide

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